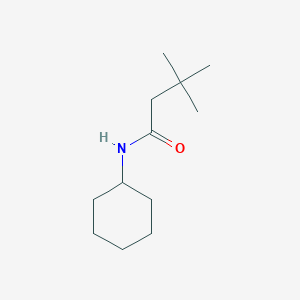

N-cyclohexyl-3,3-dimethylbutanamide

Description

Properties

CAS No. |

7473-22-5 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-cyclohexyl-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14) |

InChI Key |

QKFUDYIYOWGUJJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NC1CCCCC1 |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CCCCC1 |

Other CAS No. |

7473-22-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexyl-3-methylbutanamide (CAS 1195148-85-6)

- Molecular Formula: C₁₁H₂₁NO

- Molar Mass : 183.29 g/mol

- Key Differences : Lacks one methyl group at the 3-position of the butanamide chain, reducing steric hindrance and molecular weight compared to N-cyclohexyl-3,3-dimethylbutanamide. This structural variation may enhance solubility in polar solvents .

N-Butyl-3-oxo-butanamide

- Molecular Formula: C₈H₁₅NO₂

- Molar Mass : 157.21 g/mol

- Key Differences : Contains a ketone (3-oxo) group instead of dimethyl substitution. The electron-withdrawing ketone increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions. Synthesized in 89% yield via reaction of diketene with butylamine .

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Features |

|---|---|---|---|---|

| This compound | C₁₂H₂₃NO | 197.32 | 334.2 | 3,3-dimethyl branching |

| N-Cyclohexyl-3-methylbutanamide | C₁₁H₂₁NO | 183.29 | Not reported | 3-methyl substitution |

| N-Butyl-3-oxo-butanamide | C₈H₁₅NO₂ | 157.21 | Not reported | 3-oxo group |

Pharmacologically Relevant Analogs

Nirmatrelvir (PF-07321332)

- Structural Element: Contains a 2-amino-3,3-dimethylbutanamide moiety.

- Key Differences: The dimethylbutanamide group in nirmatrelvir is part of a larger peptidomimetic structure targeting SARS-CoV-2 3CL protease. In contrast, this compound lacks the amino group and complex bicyclic framework, limiting its direct pharmacological relevance but highlighting the utility of 3,3-dimethylbutanamide scaffolds in drug design .

Cyclohexylamine Derivatives in Medicinal Chemistry

8-(N-Methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine

- Molecular Formula : C₁₆H₂₅N₅O₂

- Key Differences: Substitutes the amide group with a xanthine core linked to a methyl-cyclohexylamine. Such derivatives exhibit adenosine receptor antagonism, contrasting with the non-aromatic, amide-driven interactions of this compound .

Hydroxy-Substituted Butanamides

2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (CAS 81-13-0)

- Molecular Formula: C₉H₁₉NO₄

- Molar Mass : 205.26 g/mol

- This contrasts with the hydrophobic profile of this compound, which lacks hydroxyl substituents .

Preparation Methods

2a. Acyl Chloride and Amine Reaction

The most straightforward method involves reacting 3,3-dimethylbutanoyl chloride with cyclohexylamine. This exothermic reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.

Procedure :

-

Dissolve cyclohexylamine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

-

Slowly add 3,3-dimethylbutanoyl chloride (1.1 equiv) dropwise with stirring.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous sodium sulfate.

Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

Limitations :

-

Requires strict anhydrous conditions.

-

Risk of generating HCl gas, necessitating scavengers like triethylamine.

2b. Coupling Agents in Amide Synthesis

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation between 3,3-dimethylbutanoic acid and cyclohexylamine.

Procedure :

-

Activate 3,3-dimethylbutanoic acid (1.0 equiv) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF for 30 minutes.

-

Add cyclohexylamine (1.0 equiv) and stir at room temperature for 24 hours.

-

Extract with ethyl acetate, wash with brine, and purify via recrystallization.

Yield : 80–85% with high purity (>95% by HPLC).

Advantages :

-

Avoids acyl chloride preparation.

-

Compatible with acid-sensitive substrates.

Schotten-Baumann Reaction

This classical method employs interfacial acylation under biphasic conditions (water/organic solvent).

Procedure :

-

Dissolve cyclohexylamine in aqueous sodium hydroxide (10% w/v).

-

Add 3,3-dimethylbutanoyl chloride in diethyl ether dropwise with vigorous stirring.

-

Separate the organic layer, dry, and concentrate.

Yield : 50–60% due to partial hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

-

Mix 3,3-dimethylbutanoic acid (1.0 equiv), cyclohexylamine (1.2 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile.

-

Irradiate at 100°C for 15 minutes under microwave conditions.

-

Purify via flash chromatography.

Yield : 90–92% with >98% purity.

Catalytic Methods

5a. Palladium-Catalyzed Amination

Palladium catalysts enable coupling between 3,3-dimethylbutanamide derivatives and cyclohexyl halides.

Procedure :

-

React 3,3-dimethylbutanamide with iodocyclohexane (1.1 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours.

-

Filter through Celite and concentrate.

Yield : 70–75%.

5b. Enzyme-Catalyzed Synthesis

Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media.

Procedure :

-

Mix 3,3-dimethylbutanoic acid (1.0 equiv) and cyclohexylamine (1.5 equiv) in tert-butanol.

-

Add immobilized lipase (50 mg/mmol) and stir at 40°C for 48 hours.

-

Filter and concentrate.

Yield : 60–65% with excellent enantioselectivity (if applicable).

Purification and Characterization

6a. Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.

-

Recrystallization : Ethanol/water (4:1) yields crystalline product.

6b. Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 5.80 (br s, 1H, NH), 3.35–3.25 (m, 1H, cyclohexyl), 2.15 (s, 2H, CH₂), 1.70–1.20 (m, 10H, cyclohexyl), 1.05 (s, 9H, C(CH₃)₃).

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 65–75 | 90–95 | 12–24 h | Moderate |

| EDC/HOBt Coupling | 80–85 | >95 | 24 h | High |

| Microwave-Assisted | 90–92 | >98 | 15 min | High |

| Palladium Catalysis | 70–75 | 85–90 | 24 h | Low |

| Enzymatic | 60–65 | 80–85 | 48 h | Moderate |

Industrial-Scale Production Considerations

For large-scale synthesis, the EDC/HOBt coupling method is preferred due to its high yield and reproducibility. Solvent recovery systems and continuous flow reactors further enhance cost-efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.